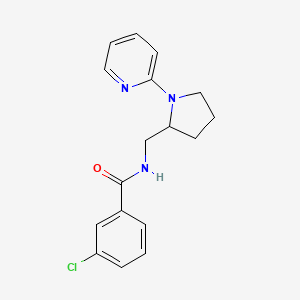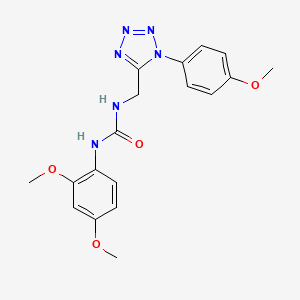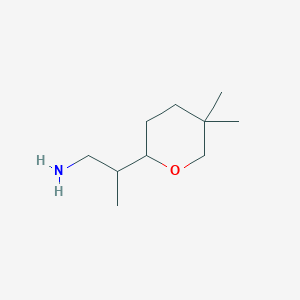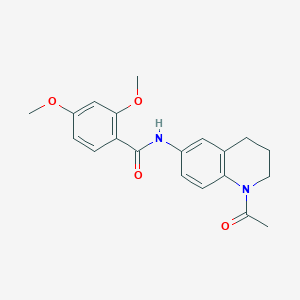![molecular formula C10H13LiN2O4S B2521360 Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate CAS No. 2172496-82-9](/img/structure/B2521360.png)
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate is a compound with the molecular formula C10H13LiN2O4S It is a lithium salt of a pyridine derivative, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino pyridine.
Sulfonation: The Boc-protected amino pyridine is then subjected to sulfonation using a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinate group.
Lithiation: Finally, the sulfonated product is treated with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3), to form the lithium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure lithium salt.
Quality Control: To ensure the product meets the required purity and specifications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfinate group can be oxidized to a sulfonate or reduced to a thiol, depending on the reagents and conditions used.
Coupling Reactions: The amino group can be used in coupling reactions, such as peptide synthesis or formation of amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfinate group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotected Amino Pyridine: Formed after removal of the Boc group.
Sulfonate or Thiol Derivatives: Depending on the oxidation or reduction reactions performed.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: The compound can be used to study the effects of lithium salts on biological systems, particularly in the context of lithium’s role in mood stabilization and other neurological effects.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals, particularly those involving lithium as an active component.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate involves its interaction with various molecular targets and pathways:
Lithium Ion: Lithium ions are known to affect neurotransmitter release and uptake, as well as signal transduction pathways in neurons.
Pyridine Derivative: The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity.
Sulfinate Group: The sulfinate group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Pyridine-2-sulfinate: Similar structure but without the Boc-protected amino group.
Lithium 5-amino-2-pyridinesulfonate: Similar structure but with a free amino group instead of the Boc-protected amino group.
Lithium 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfinate group.
Uniqueness
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate is unique due to the presence of both the Boc-protected amino group and the sulfinate group, which allows for a wide range of chemical modifications and applications. The Boc protection provides stability during synthesis, while the sulfinate group offers versatility in redox chemistry.
Propiedades
IUPAC Name |
lithium;5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15;/h4-6H,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXXRWUAKJXJM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)




![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)
![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)

